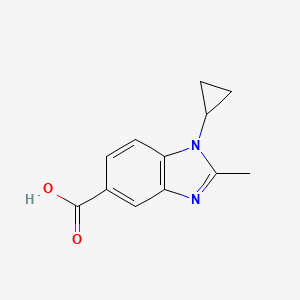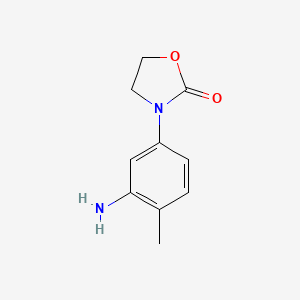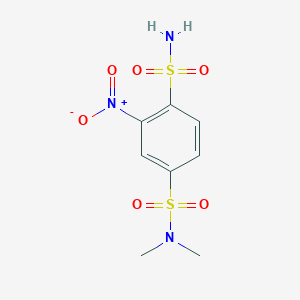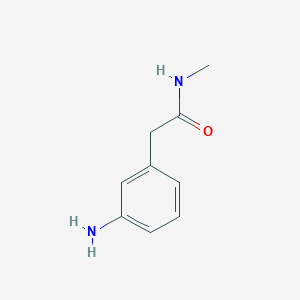![molecular formula C8H14O2S B1518996 1,4-Dioxaspiro[4.5]decane-8-thiol CAS No. 1038981-83-7](/img/structure/B1518996.png)
1,4-Dioxaspiro[4.5]decane-8-thiol
Descripción general
Descripción
1,4-Dioxaspiro[4.5]decane-8-thiol is a chemical compound with the CAS Number: 1038981-83-7 . It has a molecular weight of 174.26 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O2S/c11-7-1-3-8(4-2-7)9-5-6-10-8/h7,11H,1-6H2 . This provides a standardized way to represent the compound’s structure using a textual string. For a 3D structure, it’s recommended to refer to chemical databases or software that can interpret the InChI code.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm^3, a boiling point of 266.4±40.0 °C at 760 mmHg, and a flash point of 114.9±27.3 °C . It also has a molar refractivity of 46.3±0.4 cm^3, a polar surface area of 57 Å^2, and a molar volume of 151.5±5.0 cm^3 .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
1,4-Dioxaspiro[4.5]decane-8-thiol and its derivatives have been widely studied for their unique chemical properties and potential applications in various fields of scientific research. The compound and its related structures have been utilized in the synthesis of complex molecules, demonstrating versatility in organic synthesis.
Stereoselective Syntheses : Research has focused on the highly stereoselective synthesis of spiroacetal enol ethers, including (E)- and (Z)-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes, showcasing the compound's utility in producing specific isomers under controlled conditions (Toshima et al., 1998).
Anticancer Activity : Derivatives of 1,4-Dioxaspiro[4.5]decane have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to high inhibition activities, thus suggesting potential therapeutic applications (Flefel et al., 2017).
Phase Equilibria Studies : The solubility of 1,4-dioxaspiro[4.5]decane derivatives in sustainable solvents has been systematically studied, offering insights into the interactions occurring in such binary systems and paving the way for future applications in alternative reactions and extraction processes (Melo et al., 2012).
Antibacterial Evaluation : Spiro derivatives have been assessed for their antibacterial efficacy against various bacterial strains, with some compounds exhibiting significant activity. This highlights the potential for developing new antibacterial agents based on the 1,4-Dioxaspiro[4.5]decane scaffold (Natarajan et al., 2021).
Water Treatment Applications : Certain derivatives have shown promise in water treatment, effectively removing carcinogenic azo dyes and aromatic amines from water, underscoring the environmental applications of these compounds (Akceylan et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c11-7-1-3-8(4-2-7)9-5-6-10-8/h7,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNUNPNRGZFERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1S)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1518916.png)
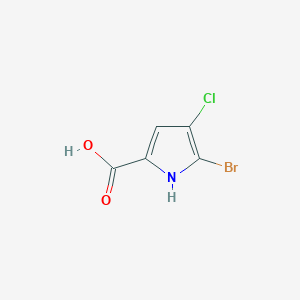
![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)


